molecular formula C7H5ClN2OS B1425767 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine CAS No. 1267318-33-1

5-(5-Chlorothiophen-2-yl)isoxazol-3-amine

Cat. No. B1425767
M. Wt: 200.65 g/mol
InChI Key: AKHRFZWPCZSEBV-UHFFFAOYSA-N
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Description

5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is a chemical compound with the CAS Number: 1267318-33-1 . It has a molecular weight of 201.66 . The IUPAC name for this compound is 5-(5-chloro-1H-1lambda3-thiophen-2-yl)isoxazol-3-amine .


Molecular Structure Analysis

The InChI code for 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine is 1S/C7H6ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)10-11-4/h1-3,12H, (H2,9,10) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is stored at temperatures between 28 C . The physical form of the compound is described as an off-white solid .

Scientific Research Applications

Antitumor Activity

  • Isoxazolyl- and Isothiazolylcarbamides Synthesis : A study by Potkin et al. (2014) investigated the synthesis of compounds similar to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine, finding that some derivatives show high antitumor activity and can enhance the effect of cytostatic drugs.

Apoptosis Induction in Cancer Treatment

  • Apoptosis Inducers and Anticancer Agents : Zhang et al. (2005) identified derivatives of 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine as novel apoptosis inducers with activity against several breast and colorectal cancer cell lines. This research suggests its potential as an anticancer agent (Zhang et al., 2005).

Chemical Reactions and Synthesis

  • Amination of Isoxazol Derivatives : Gornbstaev et al. (1980) studied the reactivity of isoxazol derivatives, including those similar to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine, in amination reactions. This research contributes to understanding the chemical behavior and potential applications of these compounds (Gornbstaev et al., 1980).

Synthesis of Novel Derivatives

  • Novel Thioxothiazolidin-4-one Derivatives Synthesis : Chandrappa et al. (2010) synthesized novel derivatives by coupling different amines with compounds similar to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine, finding potential for anticancer therapy (Chandrappa et al., 2010).

Reactivity in Synthesis

  • Reactivity in Synthesis of Isoxazoles : Research by Vernin et al. (1976) explored the reactivity of compounds like 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine in the synthesis of 5-aryl- and 5-heteroaryl-isoxazoles, contributing to the understanding of their chemical behavior (Vernin et al., 1976).

Bioactivation and Reactive Metabolite Formation

  • Reactive Metabolite Formation : Bylund et al. (2012) described a mechanism of bioactivation leading to reactive metabolite formation from phenyl methyl-isoxazole derivatives, providing insights into the reactivity of these compounds (Bylund et al., 2012).

Catalysis in Organic Synthesis

  • Catalytic Synthesis of Pyrrole Derivatives : Cao et al. (2019) reported a catalytic synthesis method involving unprotected isoxazol-5-amines, similar to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine, for producing pyrrole derivatives, showcasing its application in organic synthesis (Cao et al., 2019).

Antimicrobial Activity

  • Antimicrobial Activity of Azo Dyes : Banpurkar et al. (2018) synthesized azo dyes using compounds related to 5-(5-Chlorothiophen-2-yl)isoxazol-3-amine and found them to exhibit antimicrobial activity, highlighting its potential in developing new antimicrobial agents (Banpurkar et al., 2018).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2OS/c8-6-2-1-5(12-6)4-3-7(9)10-11-4/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHRFZWPCZSEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Chlorothiophen-2-yl)isoxazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Chlorothiophen-2-yl)isoxazol-3-amine

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